Benzyl (5-ethyl-2-pyridyl)carbamate
Description
Benzyl (5-ethyl-2-pyridyl)carbamate is a carbamate derivative featuring a pyridine ring substituted with an ethyl group at the 5-position and a benzyl carbamate moiety at the 2-position. Below, we compare it with key analogs based on substituent position, heterocyclic core variations, and functional group modifications.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
benzyl N-(5-ethylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C15H16N2O2/c1-2-12-8-9-14(16-10-12)17-15(18)19-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,16,17,18) |
InChI Key |
OEEUJRUSCNDAAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position on Pyridine Ring
- Structure : Carbamate group at the 4-position of pyridine (vs. 2-position in the target compound).
- Synthesis: Prepared via reaction of 4-aminopyridine with benzyl chloroformate in THF.
- Key Properties : Exhibits N–H⋯N hydrogen bonding and C–O⋯O–C interactions in crystal packing (O⋯O = 3.06 Å), suggesting strong intermolecular forces.
- Implications : Substituent position significantly impacts crystal packing and solubility. The 2-position carbamate in the target compound may alter hydrogen-bonding networks and stability.
Functional Group Modifications
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS 1218790-32-9) :
- Structure : Boronate ester at the 5-position (vs. ethyl in the target compound).
- Molecular Weight : 357.21 g/mol (higher than the estimated ~256.3 g/mol for the target).
- Key Properties : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry. The ethyl group in the target compound lacks this reactivity but may enhance lipophilicity.
Heterocyclic Core Variations
Benzyl-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate (CAS 1375069-36-5) :
- Structure : Pyrimidine core with 2,4-dioxo and methyl groups (vs. pyridine in the target).
- This contrasts with the pyridine ring in the target compound, which may exhibit weaker electron-withdrawing effects.
Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate (CAS 1220596-13-3) :
- Structure: Methylamino group at the 6-position of pyridine and ethyl linker.
Carbamate Derivatives with Non-Pyridine Cores
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS 1219424-59-5) :
- Structure: Pyrrolidinone core (similarity score: 0.97).
- Key Properties : The lactam group enables hydrogen bonding and may improve bioavailability. The pyridine core in the target compound offers a distinct electronic profile for metal coordination or aromatic interactions.
Data Tables
Table 1: Structural and Molecular Comparisons
Research Findings and Implications
- Crystallography : The 4-pyridyl analog demonstrates how substituent position dictates crystal packing, suggesting the 5-ethyl-2-pyridyl variant may form less dense lattices due to steric hindrance.
- Reactivity : The boronate ester analog highlights the trade-off between functional group reactivity (boronates) and stability (ethyl groups).
- Biological Interactions: Pyrimidine and pyrrolidinone analogs underscore the importance of heterocyclic core selection in drug design, with pyridine offering a balance of rigidity and electronic versatility.
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